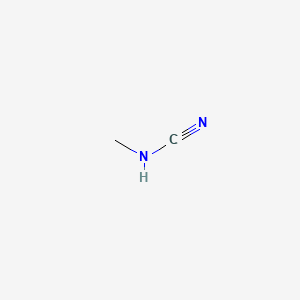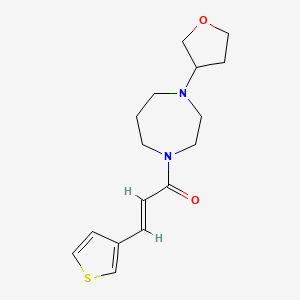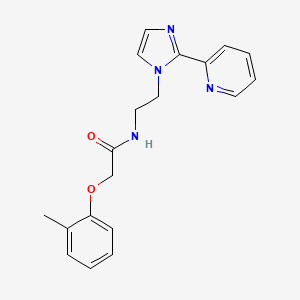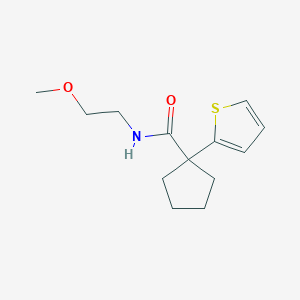
Methylcyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyanamides, including methylcyanamide, has diversified significantly in recent years . A general method for the preparation of cyanamides and disulfanes from aryl thiourea and halide through a base-mediated strategy has been described . This method is convenient, eco-friendly, and yields high amounts of substituted cyanamide and functional disulfanes in a one-pot procedure from readily available starting materials .Molecular Structure Analysis
The molecular structure of methylcyanamide is characterized by a unique NCN connectivity . The compound has a molecular weight of 56.07 g/mol . The InChI string for methylcyanamide is InChI=1S/C2H4N2/c1-4-2-3/h4H,1H3 .Chemical Reactions Analysis
Cyanamides, including methylcyanamide, have found applications in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .Physical And Chemical Properties Analysis
Methylcyanamide has a density of 0.9±0.1 g/cm3, a boiling point of 38.8±23.0 °C at 760 mmHg, and a vapor pressure of 450.8±0.1 mmHg at 25°C . It has a molar refractivity of 14.8±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 63.7±3.0 cm3 .Applications De Recherche Scientifique
Toxicity Studies
Methylcyanamide has been studied for its toxicity and potential health effects. In one study, methylene bis(thiocyanate), a compound related to methylcyanamide, was found to be used as a biocide in various applications, such as in water cooling systems and paper mills. The study focused on its potential for human exposure and the interest in organothiocyanates as a chemical class, revealing toxic effects consistent with an irritant chemical and the release of cyanide at higher dose levels (Burka, 1993).
Genetic Toxicity
Research on methyl isocyanate (MIC), a related compound, indicates its capacity to affect chromosome structure but not to induce gene mutations. In vitro tests showed that MIC's induction of chromosomal effects is not dependent on an exogenous source of metabolism, suggesting its genetic toxicity might be due to binding to nuclear proteins rather than DNA (Shelby et al., 1987).
Biomedical Research
A study on the interaction of dimethylcyanamide with ethanol in rats revealed insights into its potential biochemical pathways, suggesting a mechanism where dimethylcyanamide might promote cell cycle arrest and apoptosis in cultured mammalian cells, indicative of causing genetic alterations (Shirota et al., 1982).
Occupational Health
Research on biomonitoring for occupational exposure to diisocyanates, which includes methyl isocyanate, highlights the need for specific biomarkers and a harmonized approach to assessing workplace exposure, underscoring the significance of isocyanates as a health hazard in industrial settings (Scholten et al., 2020).
Cellular Response in Cultured Mammalian Cells
A study investigated the cellular DNA damage response in mammalian cells exposed to methyl isocyanate. It was found that methyl isocyanate negatively regulated the DNA damage response pathway, leading to cell cycle arrest and apoptosis, suggestive of genetic alterations (Mishra et al., 2009).
Environmental and Industrial Applications
There is research on alternatives to methyl bromide, a related compound to methyl isocyanate, for pest and pathogen control in agriculture. This indicates a potential environmental application of methylcyanamide-related compounds in sustainable agricultural practices (Schneider et al., 2003).
Mécanisme D'action
Methylcyanamide, also known as cyano(methyl)amine, is a compound with a unique nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .
Mode of Action
The mode of action of Methylcyanamide involves its unique chemical structure. The compound exhibits a dual behavior: it can act as an acid and as an electrophile . This dual behavior allows Methylcyanamide to participate in various chemical reactions, contributing to its diverse applications in synthetic chemistry .
Biochemical Pathways
Cyanamides, in general, have been known to participate in aminocyanation reactions, cycloaddition chemistry, and electrophilic cyanide-transfer reactions . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
The result of Methylcyanamide’s action largely depends on its chemical reactions. For instance, in the methanolysis of N-benzyl-N-methyl-1-cyanoformamidine, Methylcyanamide is transiently formed . The specific molecular and cellular effects of Methylcyanamide’s action would depend on the context of its use and the biochemical pathways it affects.
Orientations Futures
The use and application of substituted cyanamides in synthetic chemistry have increased significantly in recent years, along with the development of more sustainable and robust synthetic routes to these compounds . Future research may focus on further optimizing these synthetic routes and exploring new applications of these compounds in various fields of chemistry .
Propriétés
IUPAC Name |
methylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2/c1-4-2-3/h4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLITRXWHZUNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004677 |
Source


|
| Record name | Methylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84406-63-3 |
Source


|
| Record name | Methylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How is methylcyanamide generated during chemical reactions?
A2: Methylcyanamide can be generated as a reactive intermediate in various chemical reactions. For example, 1-methyl-5-tetrazolyllithium, a useful reagent for synthesizing substituted tetrazoles, undergoes fragmentation at temperatures above -50°C []. This fragmentation yields lithium methylcyanamide and nitrogen gas as products []. This highlights the importance of controlling reaction conditions when working with methylcyanamide precursors.
Q2: Are there any interesting applications of methylcyanamide derivatives in organic synthesis?
A4: Methylcyanamide derivatives have found application in the synthesis of complex molecules. For example, [4-(4-methoxyphenyl)-8-oxo-3-(phenylselanyl)spiro[4.5]deca-3,6,9-trien-2-yl]methylcyanamide was synthesized through the addition of phenylselenyl bromide to a precursor cyanamide []. This highlights the versatility of methylcyanamide derivatives as building blocks in organic synthesis, particularly for creating compounds with potential biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2950956.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2950957.png)

![(3-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2950960.png)





![2-Chloro-N-[(2-morpholin-4-ylsulfonylphenyl)methyl]propanamide](/img/structure/B2950970.png)


